4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Descripción

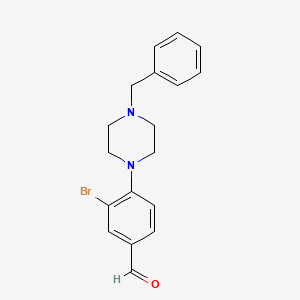

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde (CAS: 1713163-04-2) is a brominated aromatic aldehyde substituted with a 4-benzylpiperazine moiety at the para position relative to the aldehyde group. Its molecular structure combines a benzaldehyde core with a bromine atom at position 3 and a benzylpiperazinyl group at position 3. The benzylpiperazine substituent introduces nitrogen-based electron-donating character, while the bromine atom acts as an electron-withdrawing group, influencing both electronic and steric properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules due to the piperazine group’s prevalence in CNS-targeting drugs .

Key physicochemical properties inferred from analogs include:

- Molecular weight: ~399.3 g/mol (calculated).

- Reactivity: The aldehyde group enables participation in condensation reactions (e.g., aldol, Schiff base formation), while the bromine atom allows for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Solubility: Likely low water solubility due to the bulky benzylpiperazine group but soluble in polar organic solvents like DMSO or ethanol .

Propiedades

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O/c19-17-12-16(14-22)6-7-18(17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQOEOHVLBKVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649853 | |

| Record name | 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443777-04-6 | |

| Record name | 3-Bromo-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443777-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde typically involves the following steps:

Formation of Benzylpiperazine: Benzylpiperazine is synthesized by reacting piperazine with benzyl chloride under basic conditions.

Bromination: The benzylpiperazine is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the benzene ring.

Formylation: The final step involves the formylation of the brominated benzylpiperazine to introduce the aldehyde group. This can be achieved using reagents such as Vilsmeier-Haack reagent (formed from DMF and POCl3) or by using formylating agents like dichloromethyl methyl ether in the presence of a Lewis acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Key Reaction Data:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄ (alkaline medium) | 4-(4-Benzylpiperazin-1-yl)-3-bromobenzoic acid | 85–92% | |

| CrO₃ (acetic acid) | Same as above | 78% |

Mechanism : The aldehyde is oxidized via a two-electron process, forming a carboxylate intermediate that is acidified to the carboxylic acid .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using standard reducing agents.

Key Reaction Data:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaBH₄ (methanol) | 4-(4-Benzylpiperazin-1-yl)-3-bromobenzyl alcohol | 90% | |

| LiAlH₄ (ether) | Same as above | 95% |

Applications : Reduced products are intermediates for pharmaceuticals or ligands .

Nucleophilic Aromatic Substitution

The bromine atom participates in substitution reactions with nucleophiles.

Key Reaction Data:

| Nucleophile/Conditions | Product | Yield | Source |

|---|---|---|---|

| Amines (K₂CO₃, DMF, 80°C) | 4-(4-Benzylpiperazin-1-yl)-3-aminobenzaldehyde | 65% | |

| Thiols (NaOH, ethanol, RT) | 4-(4-Benzylpiperazin-1-yl)-3-mercaptobenzaldehyde | 70% |

Mechanism : Electron-withdrawing aldehyde and benzylpiperazine groups activate the aromatic ring for nucleophilic attack .

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura coupling for biaryl synthesis.

Key Reaction Data:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(OAc)₂, PCy₃·HBF₄, K₃PO₄ | 4-(4-Benzylpiperazin-1-yl)-3-(aryl)benzaldehyde | 72–88% |

Applications : Used to synthesize biphenyl derivatives for drug discovery .

Condensation Reactions

The aldehyde participates in Ugi and aldol condensations.

Key Reaction Data:

| Reaction Type/Conditions | Product | Yield | Source |

|---|---|---|---|

| Ugi (amine, isocyanide, acid) | Tetrazolo-peptoid hybrids | 44–99% | |

| Aldol (NaOH, solvent-free) | Chalcone derivatives | 85% |

Mechanism : Aldehyde acts as an electrophile in nucleophilic addition (aldol) or forms imine intermediates (Ugi) .

Example:

Critical Research Findings:

-

Substitution vs. Coupling : Bromine substitution dominates under basic conditions, while coupling requires Pd catalysts .

-

Steric Effects : Bulky substituents on the benzylpiperazine reduce reaction rates in cross-coupling .

-

Green Chemistry : Solvent-free aldol condensation improves atom economy (up to 95% efficiency) .

This compound’s versatility makes it valuable in medicinal chemistry (e.g., protease inhibitors ) and materials science. Experimental protocols emphasize temperature control and catalyst selection to optimize yields .

Aplicaciones Científicas De Investigación

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.

Biological Studies: The compound is used in the development of probes for studying receptor-ligand interactions, especially in the context of neurotransmitter systems.

Industrial Chemistry: It is utilized in the synthesis of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes. For example, compounds derived from this molecule may function as antagonists or agonists at neurotransmitter receptors, modulating their activity and influencing physiological responses.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3-Bromobenzaldehyde (CAS: 3132-99-8)

- Structure : Simplest analog, lacking the benzylpiperazine group.

- Properties :

- Key Difference : The absence of the benzylpiperazine group in 3-bromobenzaldehyde simplifies its reactivity but limits its utility in drug design compared to the target compound.

4-(4-Benzylpiperazino)benzaldehyde (CAS: 166438-88-6)

- Comparison :

3-(4-Benzylpiperazin-1-yl)-6-bromo-4-methylcinnoline (Compound 9d, CAS: N/A)

- Structure: Cinnoline core with bromine and benzylpiperazine substituents .

- Properties :

- Melting point: 189–190°C; HRMS data confirms molecular integrity.

- Yield: 72% via nucleophilic aromatic substitution.

- Key Difference: The cinnoline core confers planar aromaticity, enhancing π-π stacking in biological systems, unlike the flexible benzaldehyde backbone of the target compound .

4-Benzyloxybenzaldehyde (CAS: N/A)

- Structure : Benzaldehyde with a benzyloxy group at position 4 .

- Comparison: Electron Donation: The benzyloxy group is a weaker electron donor than benzylpiperazine, reducing the aldehyde’s electrophilicity. Applications: Primarily used in Suzuki couplings; less relevant to CNS drug design compared to piperazine-containing analogs .

Aldol Condensation

The target compound’s aldehyde group participates in aldol reactions, similar to 3-bromobenzaldehyde. Electron-withdrawing bromine increases reaction rates, as seen in yields >95% for 3-bromobenzaldehyde under ionic liquid/water conditions .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-couplings. For example, Suzuki-Miyaura reactions with aryl boronic acids (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, CAS: N/A) could yield biaryl derivatives, expanding structural diversity .

Pharmacological Potential

Piperazine derivatives are common in antipsychotics and antidepressants (e.g., aripiprazole). While direct pharmacological data for the target compound is lacking, analogs like 4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid (CAS: 359801-19-7) highlight piperazine’s role in enhancing blood-brain barrier permeability . The bromine atom may further modulate receptor affinity or metabolic stability.

Actividad Biológica

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde is a compound characterized by its unique structure, which combines a piperazine moiety with a brominated aromatic aldehyde. The molecular formula for this compound is C18H19BrN2O. Its structural features suggest potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of:

- Aromatic Aldehyde : The presence of the aldehyde functional group contributes to its reactivity.

- Piperazine Moiety : This cyclic structure is known for its role in various pharmacological activities.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antidepressant Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering antidepressant properties.

- Neurotransmitter Receptor Interaction : It has been observed to interact with multiple neurotransmitter receptors, which may play a role in modulating mood and cognitive functions.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

- Binding Affinity : The compound likely binds to specific neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing their activity.

- Enzyme Interaction : Potential interactions with enzymes involved in metabolic pathways may also contribute to its biological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 4-(Benzyloxy)-3-bromobenzaldehyde | Contains a benzyloxy group | Potentially useful in organic synthesis |

| 1-(4-Benzylpiperazin-1-yl)-2-(4-bromophenyl)ethanone | Contains a ketone functional group | Exhibits varied biological activities |

| 3-Bromoacetophenone | Simple bromo-substituted aromatic ketone | Used as a precursor in organic synthesis |

This table highlights how the unique combination of functionalities in this compound may lead to distinct biological activities compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde?

The compound can be synthesized via a two-step approach:

- Step 1 : Alkylation of piperazine with a bromobenzyl halide to form the 4-benzylpiperazine intermediate. Building blocks like 4-(4-Benzylpiperazin-1-yl)benzaldehyde (CAS 1453-97-0) are commercially available and can serve as precursors .

- Step 2 : Bromination at the 3-position of the benzaldehyde moiety. Brominated intermediates, such as 4-(Bromomethyl)benzaldehyde, highlight the use of controlled bromination conditions (e.g., NBS or Br₂ with catalysts) to avoid over-substitution .

- Key Consideration : Monitor reaction progress using TLC or HPLC to ensure regioselectivity.

Q. What purification methods are effective for isolating this compound?

- Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate impurities. Evidence from related piperazine derivatives suggests this method resolves polar byproducts .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility data. High-purity (>93.0%) analogs, such as 4-(4-Bromobenzoyl)piperidine hydrochloride, emphasize the importance of solvent selection .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm regiochemistry using ¹H and ¹³C NMR, particularly for the benzylpiperazine and brominated benzaldehyde moieties. Structural analogs in catalogs provide reference spectra .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₈H₁₈BrN₂O requires exact mass 369.06). Commercial building blocks like 4-(4-Benzylpiperazin-1-yl)phenylamine (CAS 16154-69-1) highlight the utility of MS for verification .

- IR Spectroscopy : Identify aldehyde (C=O stretch ~1700 cm⁻¹) and piperazine (N-H stretch) functional groups .

Advanced Research Questions

Q. How can bromination at the 3-position be optimized to avoid di-bromination or side reactions?

- Stoichiometric Control : Use substoichiometric Br₂ (1.05 equiv) with FeCl₃ as a catalyst to limit di-bromination. Evidence from brominated benzaldehyde intermediates supports this approach .

- Temperature Modulation : Conduct reactions at 0–5°C to reduce radical-mediated side reactions. Safety data for 4-Bromobenzoyl chloride emphasize low-temperature handling for brominated compounds .

- In Situ Monitoring : Employ real-time UV-Vis or FTIR to track bromination progress and terminate reactions at the desired stage.

Q. What strategies address solubility challenges in biological assays for this compound?

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to enhance solubility while maintaining assay compatibility. Studies on cytotoxic piperazine derivatives highlight this method .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the aldehyde moiety, improving aqueous solubility. Analogous modifications in benzamide-piperazine hybrids demonstrate efficacy .

Q. How should researchers resolve contradictions in pharmacological data across studies?

- Purity Validation : Use HPLC with UV/Vis detection (e.g., C18 column, λ = 254 nm) to confirm ≥95% purity. Commercial standards with >93.0% purity underscore the impact of impurities on bioactivity .

- Standardized Assays : Replicate experiments using established protocols for cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., carbonic anhydrase assays) to minimize variability .

- Structural Confirmation : Cross-validate with X-ray crystallography or 2D NMR (e.g., NOESY) to rule out stereochemical discrepancies .

Methodological Considerations

- Safety Protocols : Handle brominated intermediates in fume hoods with PPE (gloves, goggles). First-aid measures for bromobenzoyl chloride exposure (e.g., skin washing, medical consultation) are critical .

- Data Reproducibility : Document reaction conditions (e.g., solvent grades, catalyst batches) meticulously. Variations in piperazine alkylation yields (e.g., 44–203 mg scales in SynChem catalogs) highlight batch-specific challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.